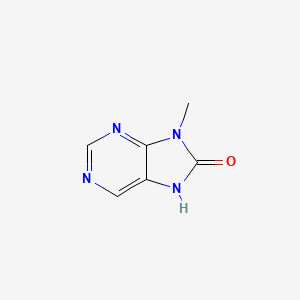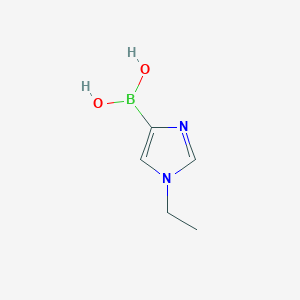![molecular formula C7H7N3O B11921881 (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol](/img/structure/B11921881.png)
(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-aminopyrazole with 2-chloropyridine under basic conditions, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions often involve the use of solvents like ethanol or dimethylformamide and catalysts such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality. The scalability of the synthetic route is crucial for its application in large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions: (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the pyrazole or pyridine rings can be substituted with various substituents, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products:
Aplicaciones Científicas De Investigación
(1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-c]pyridine
Comparison: (1H-Pyrazolo[4,3-c]pyridin-6-yl)methanol is unique due to the presence of the hydroxymethyl group at the 6th position, which imparts distinct chemical reactivity and potential applications. Compared to other pyrazolopyridines, this compound may exhibit different biological activities and chemical properties, making it a valuable compound for specific research and industrial applications.
Propiedades
Fórmula molecular |
C7H7N3O |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
1H-pyrazolo[4,3-c]pyridin-6-ylmethanol |
InChI |
InChI=1S/C7H7N3O/c11-4-6-1-7-5(2-8-6)3-9-10-7/h1-3,11H,4H2,(H,9,10) |
Clave InChI |
LPEUAUBWGWDKKB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC2=C1NN=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


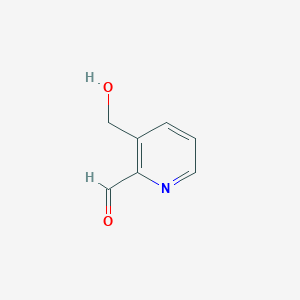
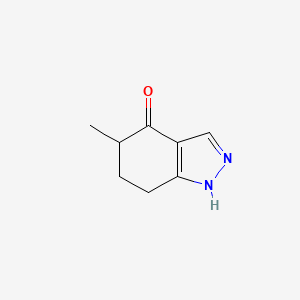

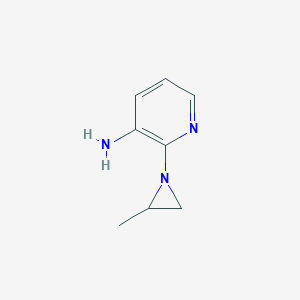

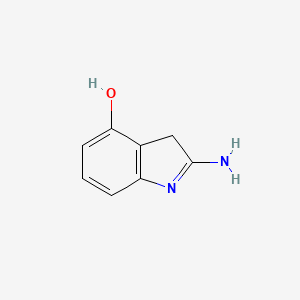
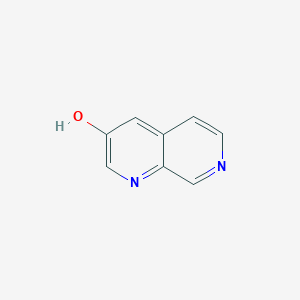
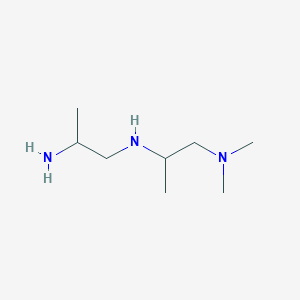
![Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde](/img/structure/B11921844.png)
![1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione](/img/structure/B11921853.png)
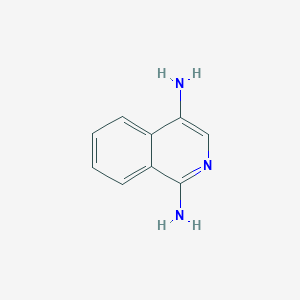
![(1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazin-1-yl)methanol](/img/structure/B11921858.png)
